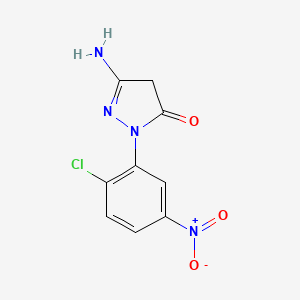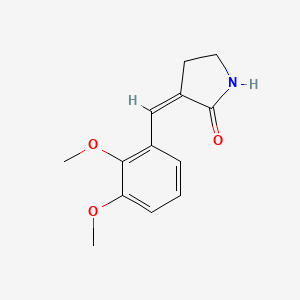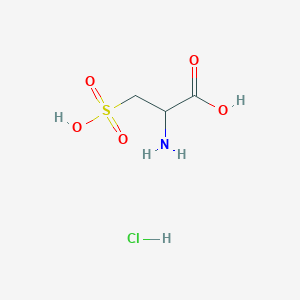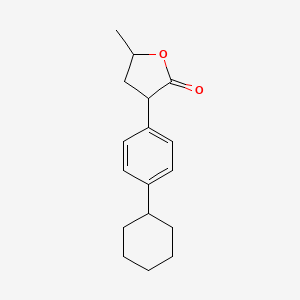
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an isopropoxy group, a mercapto group, and a phenyl group attached to a pyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone core.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Isopropoxy Group: The isopropoxy group is added through an alkylation reaction using isopropyl halide.
Incorporation of the Mercapto Group: The mercapto group is introduced by reacting the intermediate with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of 4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyridazinone ring can be reduced under specific conditions to form a dihydropyridazinone derivative.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various alkoxy or amino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors or enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxy-5-mercapto-2-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a phenyl group.
4-Isopropoxy-5-mercapto-2-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-Isopropoxy-5-mercapto-2-phenylpyridazin-3(2H)-one is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity compared to its methyl and ethyl analogs. The phenyl group can also provide additional sites for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
105651-78-3 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
InChI Key |
XUTUHLSYOTVJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



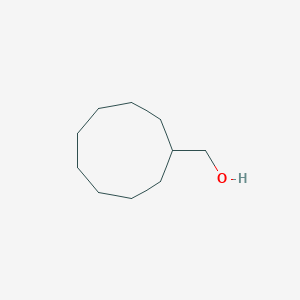
![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)


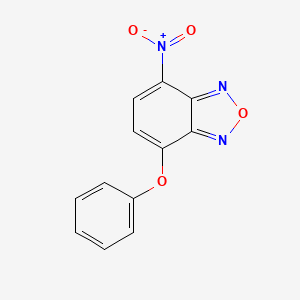

![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)

